3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride

Catalog No.
S6475509
CAS No.
2639453-82-8
M.F
C12H17ClN2O
M. Wt
240.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile...

CAS Number

2639453-82-8

Product Name

3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride

Molecular Formula

C12H17ClN2O

Molecular Weight

240.7
3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride, also known as PPAP, is a chemical compound used in scientific research and industry. This compound has gained attention due to its unique physical and chemical properties, as well as its potential to be used in various scientific fields. In this paper, we will discuss the definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride.
3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride, also known as 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride, is a chemical compound with the molecular formula C13H18ClNO2. This compound is a member of the phenylpropylamine family and is structurally similar to amphetamines. 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride was first synthesized in 1977 by David E. Nichols and his colleagues at Purdue University. The initial intention of the synthesis was to create a compound with a similar structure to amphetamines for researching its biological properties.
3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride is a white crystalline powder with a melting point of 233-234°C. It is soluble in common organic solvents such as ethanol, methanol, and chloroform. The compound has a molecular weight of 251.75 g/mol. 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride is stable under normal laboratory conditions and is not known to be highly reactive towards other chemicals. The compound has a basic nitrogen atom and thus can exist in various protonation states, making it useful in studies related to acid-base chemistry.
The synthesis of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride involves the reaction of 4-isopropoxyphenylacetone with potassium cyanide and ammonium acetate to obtain the precursor 4-isopropyl-3-(4-cyanophenyl)-2-oxobutanoic acid. This intermediate is then transformed into the final product, 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride, via a reduction reaction using hydrogen gas and a palladium catalyst.
The characterization of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride involves using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These techniques provide information about the structure, purity, and stability of the compound.
3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride can be analyzed using different techniques such as High-performance liquid chromatography (HPLC), Gas chromatography-mass spectrometry (GC-MS) , NMR spectroscopy, and IR spectroscopy. HPLC is commonly used to separate and quantify 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride in complex mixtures. GC-MS can be used to identify and quantify 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride in urine and blood samples. NMR spectroscopy can be used to determine the structure and purity of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride while IR spectroscopy is applied for the analysis of chemical groups and functional group identification.
3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride has been shown to have a range of stimulating and enhancing properties. This compound is known to act as a central nervous system stimulant, inducing the release of the neurotransmitters dopamine, norepinephrine, and serotonin. In vitro and in vivo studies have suggested that 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride shows affinity for various receptors, such as Dopamine, adrenergic receptor, and serotonin, which may mediate the stimulant effects.
There are no reports of significant toxicity associated with 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride. However, research shows that high doses of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride may lead to stimulant-induced side effects including, tachycardia, hypertension, hyperthermia, and insomnia. Research must be done to determine the safe and effective dose of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride that is a minimum burden to health and well-being.
3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride can operate as a useful chemical tool in areas of fundamental research such as pharmacology, neuroscience, and medicinal chemistry. 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride received considerable attention in recent years, mostly among researchers studying the molecular mechanism underlying drug addiction behavior, but also in applications like brain imaging, cognition, and memory research, and for its potential as a therapeutic agent.
3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride opened up new avenues for understanding the neurochemical processes that underlie addiction behavior and cognitive processes. Even though 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride presents a promising chemical target for basic science and therapeutic application, our current understanding of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride's mechanism and therapeutic potential is limited.
The stimulating and enhancing properties of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride make it a prospective target for industries, medicinal drug manufacturers, and fundamental science to develop novel drugs to improve the cognitive and physical performance of individuals, enhance memory function, and treat mental and cognitive disorders.
Limitations
One of the main limitations of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride is the potential development of addictive behavior due to its similarity in structure with amphetamines. Thus, further study on this issue is necessary. Another limitation is the lack of research conducted to determine the long-term effects of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride.
The potential of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride in therapeutic settings is just beginning to be explored. A more thorough understanding of the neurochemical mechanisms of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride is required to build a framework for its medical usage. Furthermore, future research should focus on the development and synthesis of chemical analogs with different activity profiles, paving the way for the design of potent drugs with fewer side effects. Other future directions include conducting large-scale clinical trials to determine the safety and effectiveness of 3-amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride in humans, with lower doses and administration times, in order to minimize the potential adverse health effects.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

Explore Compound Types